Cyperolone Cyperolone Cyperolone belongs to the class of organic compounds known as cyclic alcohols and derivatives. These are organic compounds containing an aliphatic ring substituted with at least one hydroxyl group. Cyperolone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, cyperolone is primarily located in the membrane (predicted from logP). Outside of the human body, cyperolone can be found in root vegetables. This makes cyperolone a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 13741-46-3
VCID: VC20972977
InChI: InChI=1S/C15H24O2/c1-10(2)12-5-7-14(4)8-6-13(17)15(14,9-12)11(3)16/h12-13,17H,1,5-9H2,2-4H3/t12-,13+,14+,15+/m1/s1
SMILES: CC(=C)C1CCC2(CCC(C2(C1)C(=O)C)O)C
Molecular Formula: C15H24O2
Molecular Weight: 236.35 g/mol

Cyperolone

CAS No.: 13741-46-3

Cat. No.: VC20972977

Molecular Formula: C15H24O2

Molecular Weight: 236.35 g/mol

* For research use only. Not for human or veterinary use.

Cyperolone - 13741-46-3

Specification

Description Cyperolone belongs to the class of organic compounds known as cyclic alcohols and derivatives. These are organic compounds containing an aliphatic ring substituted with at least one hydroxyl group. Cyperolone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, cyperolone is primarily located in the membrane (predicted from logP). Outside of the human body, cyperolone can be found in root vegetables. This makes cyperolone a potential biomarker for the consumption of this food product.
CAS No. 13741-46-3
Molecular Formula C15H24O2
Molecular Weight 236.35 g/mol
IUPAC Name 1-[(3S,3aR,5R,7aS)-3-hydroxy-7a-methyl-5-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-3a-yl]ethanone
Standard InChI InChI=1S/C15H24O2/c1-10(2)12-5-7-14(4)8-6-13(17)15(14,9-12)11(3)16/h12-13,17H,1,5-9H2,2-4H3/t12-,13+,14+,15+/m1/s1
Standard InChI Key YALFFHSIVPCNLF-QPSCCSFWSA-N
Isomeric SMILES CC(=C)[C@@H]1CC[C@]2(CC[C@@H]([C@]2(C1)C(=O)C)O)C
SMILES CC(=C)C1CCC2(CCC(C2(C1)C(=O)C)O)C
Canonical SMILES CC(=C)C1CCC2(CCC(C2(C1)C(=O)C)O)C
Melting Point 41-42°C

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